molecular formula C12H10BrN5O2 B8394621 3-amino-6-bromo-N'-(phenylcarbonyl)pyrazine-2-carbohydrazide

3-amino-6-bromo-N'-(phenylcarbonyl)pyrazine-2-carbohydrazide

Cat. No. B8394621
M. Wt: 336.14 g/mol
InChI Key: RSFJAMFLTSNZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-bromo-N'-(phenylcarbonyl)pyrazine-2-carbohydrazide is a useful research compound. Its molecular formula is C12H10BrN5O2 and its molecular weight is 336.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-6-bromo-N'-(phenylcarbonyl)pyrazine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-6-bromo-N'-(phenylcarbonyl)pyrazine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10BrN5O2

Molecular Weight

336.14 g/mol

IUPAC Name

3-amino-N'-benzoyl-6-bromopyrazine-2-carbohydrazide

InChI

InChI=1S/C12H10BrN5O2/c13-8-6-15-10(14)9(16-8)12(20)18-17-11(19)7-4-2-1-3-5-7/h1-6H,(H2,14,15)(H,17,19)(H,18,20)

InChI Key

RSFJAMFLTSNZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=NC(=CN=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

TBTU (22.09 g, 68.80 mmol) and triethylamine (4.642 g, 6.394 mL, 45.87 mmol) were added to a suspension of 3-amino-6-bromo-pyrazine-2-carboxylic acid (10 g, 45.87 mmol) and benzohydrazide (7.494 g, 55.04 mmol) in DMF (100.0 mL) and the resulting solution stirred at ambient temperature for 48 hours and then poured into water (400 mL) with vigorous stirring. This was allowed to stir for 30 minutes, filtered and washed with water. The moist solid was dissolved in hot EtOAc, dried (MgSO4), filtered and concentrated in vacuo and the resultant solid dried under vacuum to give the desired product (11.34 g, 73% Yield). 1H NMR (400.0 MHz, DMSO) d 7.51 (2H, m), 7.61 (1H, m), 7.69 (2H, br s), 7.92 (2H, m), 8.44 (1H, s), 10.48 (1H, br s), 10.54 (1H, br s) ppm; MS (ES+) 338.01
Name
Quantity
22.09 g
Type
reactant
Reaction Step One
Quantity
6.394 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.494 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
73%

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